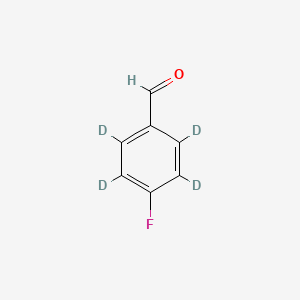

4-Fluorobenzaldehyde-2,3,5,6-D4

Description

BenchChem offers high-quality 4-Fluorobenzaldehyde-2,3,5,6-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzaldehyde-2,3,5,6-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterated form of 4-fluorobenzaldehyde, an aromatic aldehyde. In this isotopologue, the four hydrogen atoms on the benzene ring have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a valuable tool in a variety of scientific applications, particularly in analytical chemistry and drug development. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative analysis and as a building block for the synthesis of deuterated drug candidates to study or enhance their pharmacokinetic profiles.

The substitution of hydrogen with deuterium imparts a higher mass to the molecule without significantly altering its chemical properties. This mass difference is easily detectable by mass spectrometry, allowing for precise quantification of the non-deuterated analogue. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of these bonds, potentially improving the metabolic stability and pharmacokinetic properties of drug molecules.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 4-Fluorobenzaldehyde-2,3,5,6-D4. Data for the non-deuterated analogue, 4-fluorobenzaldehyde, is also provided for comparison.

| Property | 4-Fluorobenzaldehyde-2,3,5,6-D4 | 4-Fluorobenzaldehyde (Non-deuterated) |

| Molecular Formula | C7HD4FO | C7H5FO[1] |

| Molecular Weight | 128.14 g/mol [2] | 124.11 g/mol [1] |

| Exact Mass | 128.0576 Da[2] | 124.0324 g/mol |

| CAS Number | 93111-25-2[2] | 459-57-4[1] |

| Appearance | Colorless to pale yellow liquid | Clear colorless to yellow liquid |

| Boiling Point | Not available | 181 °C at 758 mmHg[1] |

| Melting Point | Not available | -10 °C[1] |

| Density | Not available | 1.157 g/mL at 25 °C[1] |

| Refractive Index | Not available | 1.521 at 20 °C[1] |

| InChI Key | UOQXIWFBQSVDPP-RHQRLBAQSA-N[2] | UOQXIWFBQSVDPP-UHFFFAOYSA-N[1] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation and purity assessment of 4-Fluorobenzaldehyde-2,3,5,6-D4. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling of the molecule. The absence of signals in the aromatic region of the 1H NMR spectrum is a key indicator of successful deuteration. In the 13C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling.

1H NMR (Expected) The 1H NMR spectrum of 4-Fluorobenzaldehyde-2,3,5,6-D4 is expected to show a singlet for the aldehydic proton, with the characteristic aromatic proton signals being absent.

13C NMR (Expected) The 13C NMR spectrum will show signals for the carbon atoms of the benzene ring and the carbonyl group. The carbons at positions 2, 3, 5, and 6 will be coupled to deuterium, resulting in multiplets.

Reference NMR Data for 4-Fluorobenzaldehyde (Non-deuterated)

| Nucleus | Solvent | Chemical Shift (ppm) and Multiplicity |

| 1H NMR | CDCl3 | 9.97 (s, 1H, CHO), 7.98 – 7.85 (m, 2H, Ar-H), 7.26 – 7.16 (m, 2H, Ar-H)[3] |

| 13C NMR | CDCl3 | 190.5 (CHO), 166.5 (d, J = 256.7 Hz, C-F), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)[3] |

| 19F NMR | CDCl3 | -102.4[3] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of 4-Fluorobenzaldehyde-2,3,5,6-D4. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Expected Mass Spectrum of 4-Fluorobenzaldehyde-2,3,5,6-D4 The mass spectrum will show a molecular ion peak corresponding to its molecular weight (approximately 128.14 g/mol ).

Reference Mass Spectrometry Data for 4-Fluorobenzaldehyde (Non-deuterated) [4]

| m/z | Relative Intensity (%) |

| 124 | 93.32 |

| 123 | 99.99 |

| 95 | 91.74 |

| 75 | 44.71 |

| 50 | 29.70 |

Experimental Protocols

Synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4

A common strategy for the synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 involves a multi-step process starting from a deuterated precursor, as direct deuteration of 4-fluorobenzaldehyde is often not efficient or specific.[2] A plausible synthetic route is outlined below.

General Synthetic Pathway:

Caption: General synthetic pathways for 4-Fluorobenzaldehyde-2,3,5,6-D4.

Detailed Experimental Protocol (Illustrative Example based on Halogen Exchange):

This protocol is a generalized procedure based on known reactions for the synthesis of fluorobenzaldehydes and may require optimization.

-

Synthesis of 4-Chlorobenzaldehyde-d4:

-

Start with commercially available benzene-d6.

-

Perform a Friedel-Crafts acylation with oxalyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce the formyl group, or use a Gattermann-Koch reaction with carbon monoxide and HCl. This step yields benzaldehyde-d5.

-

Chlorinate benzaldehyde-d5 at the para position using a suitable chlorinating agent and catalyst. This will produce 4-chlorobenzaldehyde-d4.

-

-

Halogen Exchange Reaction to form 4-Fluorobenzaldehyde-2,3,5,6-D4:

-

In a reaction vessel, combine 4-chlorobenzaldehyde-d4 with an excess of potassium fluoride (KF).

-

Add a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction.

-

Heat the reaction mixture to a high temperature (typically 150-220 °C) and stir for several hours.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-Fluorobenzaldehyde-2,3,5,6-D4.

-

Use as an Internal Standard in Quantitative Mass Spectrometry

4-Fluorobenzaldehyde-2,3,5,6-D4 is an ideal internal standard for the quantification of 4-fluorobenzaldehyde in various matrices due to its similar chemical behavior and distinct mass.

General Workflow for Quantification using an Internal Standard:

Caption: Workflow for using 4-Fluorobenzaldehyde-D4 as an internal standard.

Detailed Protocol for Sample Analysis (Illustrative Example):

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 4-Fluorobenzaldehyde-2,3,5,6-D4 (internal standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Prepare a series of calibration standards of non-deuterated 4-fluorobenzaldehyde at different known concentrations.

-

-

Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, tissue homogenate, or environmental sample), add a fixed amount of the 4-Fluorobenzaldehyde-2,3,5,6-D4 internal standard stock solution.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Develop a chromatographic method to separate 4-fluorobenzaldehyde from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both 4-fluorobenzaldehyde and 4-Fluorobenzaldehyde-2,3,5,6-D4 in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of 4-fluorobenzaldehyde in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Applications in Drug Development

The use of deuterated compounds like 4-Fluorobenzaldehyde-2,3,5,6-D4 is a significant strategy in modern drug development.

Pharmacokinetic Studies

By incorporating a deuterated building block into a drug molecule, researchers can create a stable isotope-labeled version of the drug. This labeled drug can be used as a tracer in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive labeling.

Improving Metabolic Stability (Kinetic Isotope Effect)

If a drug molecule containing a 4-fluorobenzyl moiety is metabolized through the cleavage of a C-H bond on the benzene ring, replacing these hydrogens with deuterium can slow down this metabolic process. This is known as the kinetic isotope effect. A slower rate of metabolism can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Improved bioavailability: A greater proportion of the administered dose reaches the systemic circulation.

-

Reduced formation of potentially toxic metabolites.

This strategy can be used to develop "deuterated drugs" with improved therapeutic profiles compared to their non-deuterated counterparts.

Logical Relationship of Deuteration to Improved Drug Properties:

Caption: The impact of deuteration on drug metabolism and pharmacokinetics.

Conclusion

4-Fluorobenzaldehyde-2,3,5,6-D4 is a specialized chemical reagent with significant utility for researchers in the fields of analytical chemistry and drug development. Its primary applications as an internal standard for accurate quantification and as a synthetic precursor for creating deuterated molecules with potentially enhanced pharmacokinetic properties make it an invaluable tool. The methodologies for its synthesis and application, while requiring specialized knowledge, are based on well-established chemical principles. As the demand for more sensitive analytical methods and improved drug therapies continues to grow, the importance of isotopically labeled compounds like 4-Fluorobenzaldehyde-2,3,5,6-D4 is expected to increase.

References

physical and chemical properties of 4-Fluorobenzaldehyde-d4

An In-depth Technical Guide to 4-Fluorobenzaldehyde-d4

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Fluorobenzaldehyde-d4 (specifically, 4-Fluorobenzaldehyde-2,3,5,6-d4). Deuterium-labeled compounds such as 4-Fluorobenzaldehyde-d4 are crucial in drug development and metabolic research, serving as internal standards for quantitative analysis and as tools to study pharmacokinetic profiles.[1][2] This document details its properties, experimental protocols for its synthesis and analysis, and its key applications, presenting data in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical industries.

Core Physical and Chemical Properties

4-Fluorobenzaldehyde-d4 is the deuterated form of 4-Fluorobenzaldehyde, where the four hydrogen atoms on the benzene ring are replaced with deuterium.[1] This isotopic substitution is key to its applications in analytical and metabolic studies.[2]

Table 1: Physical and Chemical Properties of 4-Fluorobenzaldehyde-d4 and its Non-Deuterated Analog

| Property | 4-Fluorobenzaldehyde-d4 | 4-Fluorobenzaldehyde |

| Molecular Formula | C₇HD₄FO[1] | C₇H₅FO[3][4][5] |

| Molecular Weight | 128.14 g/mol [1] | 124.11 g/mol [3][4][6] |

| CAS Number | 93111-27-4[1] | 459-57-4[3][4] |

| Appearance | Colorless to light yellow liquid[1] | Clear, colorless to very slight yellow liquid[7][8][9] |

| Melting Point | Not specified, expected to be similar to analog | -10 °C[3][6][9][10][11][12] |

| Boiling Point | Not specified, expected to be similar to analog | ~181 °C at 758-760 mmHg[3][6][9][12] |

| Density | Not specified, expected to be similar to analog | ~1.15 - 1.16 g/mL at 20-25 °C[6][9][10] |

| Flash Point | Not specified, expected to be similar to analog | 62 °C (143.6 °F) - closed cup[6][12] |

| Solubility | DMSO: 100 mg/mL (780.40 mM)[1] | Slightly soluble in water; miscible with ethanol, ether, acetone, benzene[4][7] |

| Storage | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1] | Store in a cool, dry, well-ventilated area away from incompatible substances[7][11] |

Spectroscopic Data and Analysis

The isotopic labeling of 4-Fluorobenzaldehyde-d4 significantly alters its spectroscopic profile, which is fundamental for its identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of 4-Fluorobenzaldehyde-d4. The increased mass from deuterium incorporation allows for clear differentiation from the unlabeled compound.[2]

-

Expected Exact Mass: The theoretical exact mass of 4-Fluorobenzaldehyde-d4 is approximately 128.0576 Da.[2]

-

Unlabeled Analog Exact Mass: The monoisotopic mass of non-deuterated 4-Fluorobenzaldehyde is approximately 124.0324 Da.[2][13]

-

Significance: High-resolution mass spectrometry (HRMS) can confirm the presence and number of deuterium atoms with high precision, which is critical for ensuring the isotopic purity of the sample.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Deuterium labeling is used to simplify complex proton NMR spectra.[2]

-

¹H NMR: In the ¹H NMR spectrum of 4-Fluorobenzaldehyde-d4, the signals corresponding to the aromatic protons (normally seen in the unlabeled compound around 7.2-7.9 ppm) would be absent or significantly reduced.[14] The only prominent signal would be from the aldehyde proton.

-

¹³C NMR: The ¹³C NMR spectrum of the unlabeled compound shows characteristic peaks at approximately 190.5 ppm (C=O), 166.5 ppm (C-F), and between 116-133 ppm for the other aromatic carbons.[14]

-

¹⁹F NMR: ¹⁹F NMR is highly sensitive for fluorine-containing compounds. For the unlabeled 4-Fluorobenzaldehyde, a chemical shift is observed at approximately -102.4 ppm in CDCl₃.[2][14] The coupling patterns in the deuterated version would be influenced by the adjacent deuterium atoms.[2]

Experimental Protocols and Methodologies

Synthesis of 4-Fluorobenzaldehyde

While specific synthesis routes for the deuterated version are often proprietary, they are typically adapted from established methods for the unlabeled compound. Common methods include halogen exchange and formylation reactions.

Protocol: Halogen Exchange Synthesis of 4-Fluorobenzaldehyde

This protocol is based on the synthesis of the non-deuterated analog and illustrates a common synthetic strategy.[15][16]

-

Reaction Setup: In a 50-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 4-chlorobenzaldehyde (7.0 g), spray-dried potassium fluoride (4.4 g), tetraphenylphosphonium bromide (2.1 g), and 18-crown-6 (1.3 g).[15]

-

Heating: Immerse the flask in an oil bath preheated to 230°C and stir the mixture vigorously for 4.5 hours.[15]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with 50 mL of dichloromethane.[15]

-

Purification: Filter the mixture. Remove the dichloromethane from the filtrate by evaporation. Distill the resulting residue to collect the 4-fluorobenzaldehyde product.[15]

Note: For the synthesis of the d4 analog, a deuterated starting material would be required.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Fluorobenzaldehyde-2,3,5,6-D4 | 93111-25-2 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-fluorobenzaldehyde Fluorobenzaldehyde Pure For Organic Synthesis - 10ml - SYNTHETIKA [synthetikaeu.com]

- 5. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 6. 4-Fluorobenzaldehyde for synthesis 459-57-4 [sigmaaldrich.com]

- 7. 4-Fluorobenzaldehyde(459-57-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. prepchem.com [prepchem.com]

- 16. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Isotopic Enrichment of 4-Fluorobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, isotopic enrichment, and analysis of 4-Fluorobenzaldehyde-d4 (4-FB-d4), a deuterated analog of 4-Fluorobenzaldehyde. The incorporation of deuterium into molecules is a critical strategy in pharmaceutical research, primarily for use as internal standards in quantitative mass spectrometry-based assays and to modulate pharmacokinetic profiles of drug candidates.[1][2] This document details the synthetic pathways, experimental considerations, and analytical protocols for determining the level of isotopic enrichment.

Synthesis and Deuteration Strategies

The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-d4 involves the selective incorporation of four deuterium atoms onto the aromatic ring. The primary strategies begin with a deuterated precursor followed by the introduction of the aldehyde functional group.

1.1. Formylation of Deuterated Precursors

A common and effective strategy is to start with a deuterated benzene ring and then introduce the formyl group. A logical pathway begins with the preparation of a deuterated chlorobenzene precursor.[1] This intermediate is then subjected to a formylation reaction to introduce the aldehyde group.

Key formylation reactions include:

-

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to formylate the deuterated aromatic ring.

-

Vilsmeier-Haack Reaction: This reaction employs a phosphoryl chloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.

1.2. Catalytic H/D Exchange

Another approach involves the direct catalytic hydrogen/deuterium (H/D) exchange on the aromatic ring of 4-Fluorobenzaldehyde itself.[1] This process typically requires a suitable catalyst and a deuterium source (e.g., D₂O, deuterated solvents) under specific temperature and pressure conditions to facilitate the exchange of protons for deuterons at the 2, 3, 5, and 6 positions.

1.3. Oxidation of Deuterated 4-Fluorobenzyl Alcohol

This pathway involves the synthesis of the corresponding deuterated alcohol, 4-Fluorobenzyl alcohol-d4, which is then oxidized to yield the target aldehyde.[1] The precursor alcohol can be synthesized via the reduction of a suitable deuterated benzoic acid derivative or by formylating a deuterated precursor and subsequently reducing the aldehyde.

Experimental Protocols and Optimization

The efficiency and purity of the final product are highly dependent on the reaction conditions. Optimization of catalysts, solvents, and purification methods is critical.

2.1. General Experimental Protocol (Vilsmeier-Haack Example)

-

Reagent Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool a deuterated solvent such as DMF-d7.[1]

-

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃) to the cooled DMF-d7 while maintaining the temperature.

-

Formylation: Introduce the deuterated precursor (e.g., Fluorobenzene-d5) to the Vilsmeier reagent. Allow the reaction to proceed at a controlled temperature until completion, monitored by techniques like TLC or GC-MS.

-

Quenching and Hydrolysis: Carefully quench the reaction mixture with ice water and then hydrolyze by heating with an aqueous base (e.g., sodium acetate solution) to liberate the aldehyde.

-

Extraction: Extract the crude 4-Fluorobenzaldehyde-d4 from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane, diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The final product is typically purified by vacuum distillation or column chromatography.

2.2. Catalyst and Solvent Selection

The choice of catalyst and solvent is crucial for maximizing yield and purity.

-

Catalysts: For syntheses involving nucleophilic aromatic substitution (SNAr), such as fluorination from a chloro-precursor, phase-transfer catalysts are effective. Studies have shown high yields using catalysts like tetraphenylphosphonium bromide in conjunction with 18-crown-6.[1]

-

Solvents: Polar aprotic solvents like DMF and sulfolane are known to enhance the efficiency of fluorination reactions by solvating cations, thereby increasing the nucleophilicity of the fluoride anion.[1] The use of deuterated solvents can also serve as the deuterium source for in-situ H/D exchange.[1]

Determination of Isotopic Enrichment

Verifying the extent and location of deuterium incorporation is a critical quality control step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this analysis.[1][3]

3.1. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and calculating the isotopic enrichment of the labeled compound.[1][4] High-resolution mass spectrometry (HR-MS) is particularly powerful.

-

Protocol:

-

Acquire a full-scan mass spectrum of the 4-Fluorobenzaldehyde-d4 sample.

-

Obtain a spectrum of the corresponding unlabeled (natural abundance) compound under identical conditions.

-

Integrate the ion signals for the isotopic cluster of both the labeled and unlabeled compounds.

-

Calculate the theoretical isotope distribution for the target molecule at various theoretical enrichment levels (e.g., 95%, 98%, 99%).

-

Compare the measured isotope distribution of the labeled sample with the calculated distributions to determine the isotopic enrichment, often using linear regression for the best fit.[4]

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about molecular structure and is used to confirm the positions of the deuterium labels and quantify the degree of incorporation.[1][3]

-

Quantitative ¹H NMR (qNMR): This is a straightforward method to determine the success of deuteration.[1]

-

Protocol:

-

Dissolve a precisely weighed amount of the 4-Fluorobenzaldehyde-d4 sample and a known internal standard in a suitable NMR solvent.

-

Acquire a ¹H NMR spectrum.

-

Integrate the signal of the aldehyde proton (~9.9 ppm) and any residual proton signals in the aromatic region (positions 2, 3, 5, 6).

-

Compare the integrals of the residual aromatic proton signals to the integral of the internal standard to calculate the percentage of deuterium incorporation.

-

-

3.3. Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy can provide a molecular "fingerprint" and confirm the presence of C-D bonds, which have characteristic vibrational frequencies distinct from C-H bonds.[1]

Data Presentation

Table 1: Synthesis Strategies for 4-Fluorobenzaldehyde-d4

| Strategy | Precursor(s) | Key Reagents | Advantages | Disadvantages |

| Formylation | Fluorobenzene-d5 | CO/HCl/Lewis Acid (Gattermann-Koch) or POCl₃/DMF-d7 (Vilsmeier-Haack) | High regioselectivity; well-established reactions. | Requires handling of toxic reagents like CO and POCl₃. |

| H/D Exchange | 4-Fluorobenzaldehyde | D₂O, Deuterated Solvents, Catalyst | Direct conversion of unlabeled starting material. | May result in incomplete deuteration; requires optimization. |

| Oxidation | 4-Fluorobenzyl alcohol-d4 | Oxidizing agents (e.g., PCC, MnO₂) | Milder conditions compared to formylation. | Requires an additional step for precursor synthesis. |

Table 2: Analytical Techniques for Isotopic Enrichment Analysis

| Technique | Principle | Information Obtained | Key Considerations |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[1] | Confirms molecular weight and provides isotopic distribution for enrichment calculation.[1][4] | Requires comparison with unlabeled standard; resolution is key. |

| ¹H NMR | Detects proton signals in the molecule. | Quantifies residual protons at labeled sites to determine the percentage of deuteration.[1][3] | Requires a calibrated internal standard for accurate quantification. |

| ¹³C NMR | Detects carbon signals. | Confirms the overall carbon skeleton; C-D coupling can verify label positions. | Longer acquisition times; less sensitive than ¹H NMR. |

| IR/Raman Spectroscopy | Probes the vibrational modes of chemical bonds. | Provides qualitative confirmation of C-D bonds through their unique vibrational frequencies.[1] | Not typically used for precise quantification of enrichment. |

Table 3: Physicochemical Properties of 4-Fluorobenzaldehyde-2,3,5,6-d4

| Property | Value |

| Molecular Formula | C₇HD₄FO |

| Molecular Weight | 128.14 g/mol |

| CAS Number | 93111-27-4 |

| Appearance | Colorless to light yellow liquid |

| Storage (Pure Form) | -20°C for up to 3 years |

| (Data sourced from MedChemExpress.[2]) |

Mandatory Visualizations

Caption: General workflow for the synthesis and purification of 4-Fluorobenzaldehyde-d4.

Caption: Workflow for determining isotopic enrichment using MS and NMR techniques.

Applications in Drug Development and Research

4-Fluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases and cancer.[5] The deuterated analog, 4-Fluorobenzaldehyde-d4, serves several critical functions:

-

Internal Standard: It is widely used as an internal standard for clinical and preclinical mass spectrometry studies. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished, ensuring accurate quantification in complex biological matrices.

-

Metabolic Studies: Deuteration can alter the metabolic profile of a drug.[2] Incorporating deuterium at sites of metabolism can slow down metabolic processes (the kinetic isotope effect), which can be used to improve a drug's pharmacokinetic properties, such as half-life.

-

Mechanistic Studies: Labeled compounds are used as tracers to elucidate reaction mechanisms in synthetic chemistry and biochemical pathways.[3]

References

- 1. 4-Fluorobenzaldehyde-2,3,5,6-D4 | 93111-25-2 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archivemarketresearch.com [archivemarketresearch.com]

kinetic isotope effect in deuterated aromatic aldehydes

An In-Depth Technical Guide to the Kinetic Isotope Effect in Deuterated Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinetic isotope effect (KIE) observed in aromatic aldehydes when hydrogen is replaced by its heavier isotope, deuterium. Understanding the KIE is crucial for elucidating reaction mechanisms and is an increasingly vital tool in drug development for enhancing the metabolic stability and pharmacokinetic profiles of therapeutic agents.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1][2] It is quantified as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that of the heavier isotope (kH). For deuterium substitution, this is expressed as kH/kD.[1]

This phenomenon arises from the difference in zero-point vibrational energy between bonds to different isotopes; a bond to a heavier isotope (like C-D) has a lower zero-point energy than a bond to a lighter one (C-H), making the C-D bond stronger and requiring more energy to break.[1][2] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than for a C-H bond, leading to a "normal" primary KIE where kH/kD > 1.[2]

KIEs are broadly classified into two categories:

-

Primary Kinetic Isotope Effect (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] Deuterium PKIEs are significant, with kH/kD values typically ranging from 6 to 10.[1]

-

Secondary Kinetic Isotope Effect (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step.[1][3] SKIEs are much smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[1][3] Inverse effects are often seen when the hybridization of the carbon atom changes from sp2 to sp3.[1][4]

Primary KIE in Aromatic Aldehydes

Primary KIEs in aromatic aldehydes are most prominent in reactions where the aldehydic C-H bond is cleaved during the rate-limiting step. Key examples include oxidation reactions and the Cannizzaro reaction.

Oxidation of Aromatic Aldehydes

The oxidation of an aromatic aldehyde to a carboxylic acid involves the breaking of the aldehydic C-H bond. When this is the rate-determining step, a significant primary KIE is observed. For instance, the oxidation of benzaldehyde with bromine is 2.5 times faster than that of its deuterated counterpart, [2H1]-benzaldehyde.[5]

The Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid.[6] The mechanism involves the intermolecular transfer of a hydride (or deuteride) ion from a tetrahedral intermediate to a second aldehyde molecule.[6] This hydride transfer is the rate-determining step, resulting in a primary KIE.[7] While the observed KIE values can be smaller than the theoretical maximum, they are indicative of C-H bond cleavage in the rate-limiting step.[7] Interestingly, performing the reaction in D2O can lead to a solvent isotope effect, which helps to further elucidate the mechanism by showing that proton transfer occurs after the rate-determining step.[7][8]

Caption: Mechanism of the Cannizzaro reaction highlighting the rate-determining hydride transfer step.

Secondary KIE in Aromatic Aldehydes

Secondary KIEs arise from changes in the vibrational environment of the C-D bond during the reaction, most commonly due to a change in hybridization at the carbonyl carbon.

Nucleophilic Addition

In nucleophilic addition reactions, the carbonyl carbon of the aromatic aldehyde rehybridizes from sp2 to sp3.[9] This change leads to an inverse secondary kinetic isotope effect (kH/kD < 1) .[1] The rationale is that the C-H out-of-plane bending vibration is less restricted in the sp2-hybridized aldehyde than in the more crowded sp3-hybridized tetrahedral intermediate. The C-D bond, being shorter and stronger, experiences a smaller change in vibrational energy, resulting in a slightly faster reaction for the deuterated species.[3] Inverse secondary KIEs have been observed in various reactions, including iron-catalyzed cyclopropanation where the rehybridization of the aldehyde carbonyl carbon contributes to the overall rate.[10]

Equilibrium Isotope Effects

An equilibrium isotope effect (EIE) can be observed in reversible reactions, such as the protonation of an aldehyde. For the protonation of benzaldehyde, an inverse EIE of kH/kD = 0.94 has been reported.[4] This effect is attributed to the increased single-bond character of the C=O bond upon protonation, which is a subtle change but directionally similar to an sp2 to sp3 rehybridization.[4]

Quantitative Data Summary

The following table summarizes representative KIE values for reactions involving deuterated aromatic aldehydes and related compounds from the literature.

| Reaction Type | Substrate | Reagent/Catalyst | kH/kD | KIE Type | Reference(s) |

| Oxidation | Benzaldehyde | Bromine (Br₂) | 2.5 | Primary | [5] |

| Cannizzaro | Benzaldehyde | NaOH | 1.24 - 1.41 | Primary | [7] |

| Cannizzaro (Solvent IE) | Benzaldehyde | NaOH in D₂O vs H₂O | 1.90 (kD₂O/kH₂O) | Solvent | [7][8] |

| Cyclopropanation | Aromatic Aldehyde | Fe(TDMPP)Cl | < 1 (Inverse) | Secondary | [10] |

| Protonation (EIE) | Benzaldehyde | aq. H₂SO₄ | 0.94 | Secondary | [4] |

| Enzyme Oxidation | Benzyl Alcohol | Horse Liver ADH | 4.6 | Primary | [11] |

Experimental Protocols: Measuring KIE via Competition Experiments

A robust method for determining deuterium KIEs involves intermolecular competition experiments, where the deuterated and non-deuterated substrates react in the same vessel. This approach minimizes errors from variations in reaction conditions.[12]

Methodology

-

Sample Preparation: A mixture containing the non-deuterated aromatic aldehyde and a small, known amount (e.g., 1-5 mol %) of the specifically deuterated aldehyde is prepared.[12] An internal standard for later analysis is also added.

-

Reaction: The reaction is initiated and allowed to proceed to a specific conversion, typically between 65-70%.[12] The exact conversion (F) is determined by analyzing aliquots taken from the reaction mixture.

-

Analysis: The reaction is quenched, and the unreacted starting material is purified from the mixture.

-

Quantification: The ratio of deuterated to non-deuterated starting material is measured precisely using quantitative NMR (e.g., ²H NMR) or mass spectrometry.[12]

-

Calculation: The KIE is calculated using the initial ratio of isotopes (R₀), the final ratio of isotopes (R), and the fractional conversion (F) according to the formula:

-

kH/kD = ln(1 - F) / ln(1 - F * (R/R₀))[12]

-

Caption: Experimental workflow for determining KIE using an intermolecular competition experiment.

Applications in Drug Development

The deliberate replacement of hydrogen with deuterium at metabolically labile positions is a validated strategy in drug development known as "deuterium switching."[13] Aromatic aldehydes are found in various biologically active molecules, and their aldehydic C-H bond is often susceptible to oxidation by metabolic enzymes like cytochrome P450 (CYP450).[13][14]

By replacing this hydrogen with deuterium, the primary KIE can significantly slow the rate of metabolic oxidation.[13] This can lead to:

-

Improved Pharmacokinetics: Reduced metabolic clearance can increase the drug's half-life and overall exposure (AUC).

-

Reduced Toxic Metabolites: Shunting metabolism away from a pathway that produces toxic byproducts.

-

Enhanced Efficacy: Higher plasma concentrations can improve the therapeutic effect.

This strategy has been successfully employed by pharmaceutical companies to develop new chemical entities with improved properties.[13]

Caption: Logical diagram showing how deuteration slows drug metabolism via the kinetic isotope effect.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Isotope Effects in Aldehyde Protonation [corinwagen.github.io]

- 5. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 7. studylib.net [studylib.net]

- 8. Mechanism of the Cannizzaro reaction [inis.iaea.org]

- 9. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 2H KIEs from Competition Experiments: Increased Accuracy via Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluorobenzaldehyde-2,3,5,6-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-Fluorobenzaldehyde-2,3,5,6-D4. Due to the limited availability of experimental spectra for this specific deuterated compound in the public domain, this document focuses on predicted data derived from the known spectroscopic properties of its non-deuterated analog, 4-Fluorobenzaldehyde, and established principles of isotopic effects on spectroscopic measurements. Detailed experimental protocols for obtaining and analyzing the spectroscopic data are also provided.

Introduction

4-Fluorobenzaldehyde-2,3,5,6-D4 is a stable, isotopically labeled version of 4-Fluorobenzaldehyde, a common building block in the synthesis of pharmaceuticals and other specialty chemicals. Deuterium labeling is a powerful tool in drug discovery and development, often employed to investigate metabolic pathways, reaction mechanisms, and to enhance the pharmacokinetic profiles of drug candidates by exploiting the kinetic isotope effect.[1] A thorough understanding of the spectroscopic signature of this deuterated compound is crucial for its identification, quality control, and application in research and development.

This guide will cover the predicted characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Fluorobenzaldehyde-2,3,5,6-D4, alongside the experimental data for the non-deuterated 4-Fluorobenzaldehyde for comparison.

NMR Spectroscopy

Deuterium (²H) has a nuclear spin of 1, which differs from the spin of ½ for protium (¹H). This results in significant changes in the NMR spectra. In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons attached to deuterium will exhibit triplet splitting due to coupling with deuterium, and their chemical shifts may be slightly altered.

Table 1: Predicted ¹H NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4-Fluorobenzaldehyde | 9.97 | s | 1H | -CHO |

| 7.91 (dd, J=8.8, 5.4 Hz) | m | 2H | H-2, H-6 | |

| 7.22 (t, J=8.7 Hz) | m | 2H | H-3, H-5 | |

| 4-Fluorobenzaldehyde-2,3,5,6-D4 (Predicted) | ~9.97 | s | 1H | -CHO |

Table 2: Predicted ¹³C NMR Spectral Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| 4-Fluorobenzaldehyde[2] | 190.5 | C=O |

| 166.5 (d, J = 256.7 Hz) | C-4 | |

| 132.8 (d, J = 9.5 Hz) | C-2, C-6 | |

| 132.2 (d, J = 9.7 Hz) | C-1 | |

| 116.4 (d, J = 22.3 Hz) | C-3, C-5 | |

| 4-Fluorobenzaldehyde-2,3,5,6-D4 (Predicted) | ~190.5 | C=O |

| ~166.5 (d, J ≈ 257 Hz) | C-4 | |

| ~132.8 (t, J ≈ 20-25 Hz) | C-2, C-6 | |

| ~132.2 | C-1 | |

| ~116.4 (t, J ≈ 20-25 Hz) | C-3, C-5 |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Compound | Chemical Shift (δ) ppm |

| 4-Fluorobenzaldehyde[2] | -102.4 |

| 4-Fluorobenzaldehyde-2,3,5,6-D4 (Predicted) | ~-102.4 |

Infrared (IR) Spectroscopy

The primary difference in the IR spectrum upon deuteration will be the appearance of C-D stretching and bending vibrations at lower frequencies compared to the corresponding C-H vibrations, due to the heavier mass of deuterium.

Table 4: Predicted FT-IR Spectral Data

| Functional Group | 4-Fluorobenzaldehyde (cm⁻¹)[3][4] | 4-Fluorobenzaldehyde-2,3,5,6-D4 (Predicted) (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | ~3070 | Absent | Stretch |

| Aldehyde C-H | ~2830, ~2740 | ~2830, ~2740 | Stretch |

| Aromatic C-D | N/A | ~2250 | Stretch |

| C=O | ~1700 | ~1700 | Stretch |

| Aromatic C=C | ~1600, ~1500 | ~1600, ~1500 | Stretch |

| C-F | ~1230 | ~1230 | Stretch |

| Aromatic C-H Bending | ~830 | Absent | Out-of-plane |

| Aromatic C-D Bending | N/A | ~650 | Out-of-plane |

Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of 4-Fluorobenzaldehyde-2,3,5,6-D4 will be higher by four mass units compared to its non-deuterated counterpart due to the four deuterium atoms. The fragmentation pattern is expected to be similar, with corresponding shifts in the m/z values of fragments containing the deuterated aromatic ring.

Table 5: Predicted Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) (Predicted) |

| 4-Fluorobenzaldehyde[5][6] | C₇H₅FO | 124.11 | 124 (M⁺), 123 (M-H)⁺, 95 (M-CHO)⁺, 67 |

| 4-Fluorobenzaldehyde-2,3,5,6-D4 | C₇HD₄FO | 128.14 | 128 (M⁺), 127 (M-H)⁺, 99 (M-CHO)⁺, 71 |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data for 4-Fluorobenzaldehyde-2,3,5,6-D4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The spectroscopic characteristics of 4-Fluorobenzaldehyde-2,3,5,6-D4 are predicted to show significant and predictable differences from its non-deuterated analog, primarily in the ¹H NMR, ¹³C NMR, IR, and mass spectra. These differences provide a clear spectroscopic signature for the deuterated compound. The provided experimental protocols offer a general framework for obtaining high-quality spectroscopic data for this and similar small organic molecules. For definitive analysis, it is always recommended to acquire experimental data on a certified reference standard of the compound.

References

- 1. 4-Fluorobenzaldehyde-2,3,5,6-D4 | 93111-25-2 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 4. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]

- 5. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

The Deuterium Switch: An In-depth Technical Guide to Deuterium Labeling in Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium has emerged as a powerful tool in modern organic chemistry, with profound implications for drug discovery and development. This technical guide provides a comprehensive overview of the core principles of deuterium labeling, from fundamental concepts to practical applications and experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage deuterium labeling in their work.

Core Principles: The Kinetic Isotope Effect

The central tenet behind the utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in their zero-point energies. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium. This seemingly subtle change can have significant and beneficial consequences in a biological context, particularly in drug metabolism.

Many drug molecules are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the oxidation and cleavage of C-H bonds. By selectively placing deuterium at metabolically vulnerable positions, the rate of metabolism can be slowed down. This can lead to:

-

Improved Pharmacokinetic Profiles: A reduced rate of metabolism can result in a longer drug half-life, increased plasma exposure (AUC), and lower peak concentrations (Cmax).[1] This may allow for less frequent dosing and a more sustained therapeutic effect.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic byproducts. Deuteration can shift the metabolic pathway away from the formation of these undesirable metabolites, potentially improving the safety profile of a drug.

-

Increased Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.[2]

-

Stabilization of Chiral Centers: Deuterium substitution at a chiral center can sometimes reduce the rate of racemization, allowing for the administration of a single, more active enantiomer.[2]

Data Presentation: Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

The impact of deuterium substitution on the pharmacokinetic properties of various drugs has been extensively studied. The following table summarizes key pharmacokinetic parameters for several deuterated drugs compared to their non-deuterated counterparts.

| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter Changes with Deuteration | Reference(s) |

| Deutetrabenazine | Tetrabenazine | Increased half-life and AUC of active metabolites, leading to more consistent systemic exposure and reduced Cmax fluctuations. | [3][4] |

| Deucravacitinib | (Non-deuterated analog) | Deuteration at a key position reduces the formation of a non-selective metabolite, thereby improving the drug's selectivity. | [5] |

| d9-Methadone | Methadone | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, and a significant reduction in clearance. | [1] |

| CTP-656 (Deuterated Ivacaftor) | Ivacaftor | Increased Cmax, half-life, and AUC. Slower rate of metabolism indicated by changes in metabolite to parent ratios. | [4] |

| Deuterated Enzalutamide | Enzalutamide | Significant increases in AUC, half-life, Cmax, and Tmax in preclinical studies. | [4] |

| CTP-347 (Deuterated Paroxetine) | Paroxetine | Increased metabolism, potentially due to a reduction in the inhibition of CYP2D6 by the parent drug. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to deuterium labeling.

Palladium-Catalyzed Deuterium Labeling of Heterocyclic Compounds

This protocol describes a general method for the hydrogen-deuterium (H-D) exchange reaction of heterocyclic compounds using a heterogeneous palladium on carbon (Pd/C) catalyst.

Materials:

-

Heterocyclic substrate

-

10% Palladium on carbon (10 wt% of the substrate)

-

Deuterium oxide (D₂O)

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Stirring apparatus

-

Heating apparatus (e.g., oil bath)

Procedure:

-

To a reaction vessel, add the heterocyclic substrate and 10% Pd/C (10 wt% of the substrate).

-

Add D₂O to the vessel. The amount of D₂O should be sufficient to dissolve or suspend the substrate.

-

Seal the reaction vessel and introduce a hydrogen gas atmosphere.

-

Heat the reaction mixture to 110–180 °C with vigorous stirring. The optimal temperature and reaction time will vary depending on the substrate. A typical reaction time is 24 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The deuterated product can be isolated from the D₂O by an appropriate method, such as lyophilization or extraction with an organic solvent, followed by drying and evaporation of the solvent.

-

The extent of deuterium incorporation should be determined by analytical techniques such as ¹H NMR, ²H NMR, or mass spectrometry.

Iridium-Catalyzed Ortho-Deuteration of Aromatic Esters

This protocol outlines a method for the selective ortho-deuteration of aromatic esters using an iridium(I) N-heterocyclic carbene (NHC) catalyst.

Materials:

-

Aromatic ester substrate

-

Iridium(I) complex (e.g., [(COD)Ir(NHC)Cl])

-

Dichloromethane (DCM)

-

Deuterium gas (D₂)

-

Three-necked round-bottom flask with stopcock side arms and a rubber septum

-

Dry ice/acetone bath

-

Vacuum line

-

Argon gas supply

Procedure:

-

Flame-dry a three-necked round-bottom flask fitted with two stopcock side arms and a rubber septum.

-

To the flask, add the iridium(I) catalyst and the aromatic ester substrate.

-

Add dry DCM (e.g., 2.5 mL) to the flask, rinsing the inner walls.

-

Replace the rubber septum with a greased glass stopper and place the flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Evacuate the flask and then refill it with argon. Repeat this process.

-

Introduce deuterium gas (D₂) into the flask and stir the reaction mixture at the desired temperature (e.g., 25 °C) for a specified time (e.g., 1 hour).

-

After the reaction, the solvent can be removed in vacuo.

-

The crude product is then purified, for example, by filtration through a short plug of silica.

-

The level of deuterium incorporation is determined by ¹H NMR spectroscopy by comparing the integration of the ortho-protons to a non-deuterated internal standard or other protons in the molecule.

Determination of Deuterium Incorporation by Mass Spectrometry

This protocol provides a general workflow for quantifying the extent of deuterium labeling in an organic compound using mass spectrometry.

Materials and Equipment:

-

Deuterated sample

-

Non-deuterated (unlabeled) reference sample

-

Mass spectrometer (e.g., LC-MS, GC-MS, or direct infusion ESI-MS)

-

Appropriate solvents for sample preparation and analysis

Procedure:

-

Sample Preparation: Prepare solutions of both the deuterated sample and the non-deuterated reference compound at a known concentration in a suitable solvent.

-

Mass Spectrometry Analysis:

-

Infuse or inject the non-deuterated reference sample into the mass spectrometer to obtain its mass spectrum. This will show the natural isotopic distribution of the molecule.

-

Clean the system thoroughly to avoid cross-contamination.

-

Infuse or inject the deuterated sample and acquire its mass spectrum under the same conditions.

-

-

Data Analysis:

-

Compare the mass spectrum of the deuterated sample to that of the non-deuterated reference.

-

The mass of the deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

The degree of deuterium incorporation can be calculated by analyzing the isotopic cluster of the molecular ion. The centroid of the isotopic distribution of the deuterated sample will be shifted to a higher mass compared to the non-deuterated sample. The difference in the centroid mass can be used to calculate the average number of deuterium atoms incorporated.

-

For more precise quantification, deconvolution algorithms can be used to determine the percentage of molecules with a specific number of deuterium atoms.

-

Mandatory Visualization

Metabolic Pathway of Propranolol

Propranolol is a widely used beta-blocker that undergoes extensive metabolism in the liver. The major metabolic pathways include aromatic hydroxylation, N-dealkylation, side-chain oxidation, and glucuronidation.[3][6] The elucidation of these pathways is crucial for understanding its pharmacokinetic variability and potential drug-drug interactions.

Caption: Metabolic pathways of propranolol in the liver.

Experimental Workflow: Elucidating Metabolic Pathways Using Deuterium Labeling

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of drugs and other xenobiotics. The following workflow illustrates a typical experimental approach.

Caption: Workflow for metabolic pathway elucidation.

Logical Relationship: The Kinetic Isotope Effect in Drug Metabolism

The following diagram illustrates the logical relationship between deuterium substitution, the kinetic isotope effect, and its impact on drug metabolism and pharmacokinetic outcomes.

Caption: The impact of the kinetic isotope effect.

This guide provides a foundational understanding of deuterium labeling in organic compounds, with a focus on its application in drug development. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists and researchers seeking to harness the power of the "deuterium switch" in their own work.

References

- 1. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propranolol - Wikipedia [en.wikipedia.org]

A Technical Guide to the Safe Handling of 4-Fluorobenzaldehyde-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide pertains to the safety and handling of 4-Fluorobenzaldehyde. The deuterated form, 4-Fluorobenzaldehyde-d4, is expected to have virtually identical safety and handling requirements, as the substitution of hydrogen with deuterium does not significantly alter its chemical reactivity or toxicological profile in this context. The information provided is based on available safety data for the non-deuterated compound (CAS 459-57-4).

This document provides a comprehensive overview of the safety and handling protocols for 4-Fluorobenzaldehyde-d4, a crucial intermediate in various synthetic applications. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Chemical and Physical Properties

4-Fluorobenzaldehyde is a flammable liquid that is slightly soluble in water.[1][2] Its vapors are heavier than air and can form explosive mixtures with air.[1][3]

| Property | Value |

| Molecular Formula | C₇H₅FO |

| Molecular Weight | 124.11 g/mol [4][5] |

| Appearance | Clear to very slight yellow liquid[1][6] |

| Melting Point | -10 °C (14 °F)[4][7][8] |

| Boiling Point | 181 °C (357.8 °F) at 758 mmHg[6][8] |

| Density | 1.150 - 1.18 g/cm³ at 20 °C[6][7] |

| Vapor Density | 4.3[8] |

| Vapor Pressure | 1 hPa at 20 °C; 7.1 hPa at 50 °C[6] |

| Water Solubility | 4,689 mg/L at 25 °C[6] |

| Flash Point | 62 °C (143.6 °F) - Closed Cup[6][8] |

Toxicological Information

The toxicological properties of 4-Fluorobenzaldehyde have not been fully investigated.[1][3] However, available data indicates that it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[4][8]

| Toxicity Metric | Value | Species |

| LD50 (Oral) | >= 1600 - <= 1800 mg/kg bw | Rat (female)[6] |

| LC50 (Fish) | 7.07 mg/L - 96 h | Danio rerio (Zebra fish)[6] |

| EC50 (Microorganisms) | 510.8 mg/L - 3 h | Activated sludge, domestic[6] |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 or 4 | H226: Flammable liquid and vapour[4][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][8] |

| Skin Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[4][6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4][6] |

Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

Experimental Protocols for Safe Handling

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][6]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., PVC) inspected prior to use.[4][9] Use proper glove removal technique to avoid skin contact.[4]

-

Clothing: Wear impervious, flame-retardant, and antistatic protective clothing to prevent skin exposure.[4][6] A PVC apron or suit may be required for severe exposure.[9]

-

-

Respiratory Protection: Use only in a well-ventilated area.[1][9] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) or a self-contained breathing apparatus (SCBA).[4][6]

-

Work in a well-ventilated area, preferably a chemical fume hood.[1][9]

-

Avoid all personal contact, including inhalation of vapors.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][4][6]

-

Ground and bond containers when transferring material to prevent static discharge.[1][6]

-

Wash hands and any exposed skin thoroughly after handling.[1][4][8]

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated as a flammables area.[1][4][9]

-

Keep containers securely sealed and upright to prevent leakage.[4][9]

-

Store away from incompatible materials such as oxidizing agents, strong bases, and strong reducing agents.[3][9]

-

Protect containers from physical damage and check regularly for leaks.[9]

-

Minor Spills:

-

Major Spills:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][9]

-

Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][9]

-

Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical aid.[1][4][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[1][4]

-

Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[1] Containers may explode when heated.[1] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[1][3][4]

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6] Use water spray to keep fire-exposed containers cool.[1][4]

-

Dispose of this chemical and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8][10]

-

Product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

-

Contaminated packaging should be disposed of as unused product.[4]

Workflow and Relationship Diagrams

References

- 1. 4-Fluorobenzaldehyde(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-Fluorobenzaldehyde(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. sdfine.com [sdfine.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

The Deuterium Switch: An In-depth Technical Guide to Enhancing Metabolic Stability of Compounds

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug discovery to enhance the metabolic stability of compounds. This "deuterium switch" can significantly improve a drug's pharmacokinetic profile, leading to optimized dosing regimens, potentially increased efficacy, and a better safety profile. This technical guide provides a comprehensive overview of the principles of metabolic stabilization through deuteration, detailed experimental protocols for its assessment, and quantitative data from key examples.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of metabolic stabilization through deuteration lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] Consequently, more energy is required to break a C-D bond, leading to a slower rate of chemical reactions where C-H bond cleavage is the rate-determining step.[][3]

In drug metabolism, many Phase I oxidative reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[4] By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolism at that site can be significantly reduced.[5] This can lead to several desirable outcomes:

-

Reduced Systemic Clearance and Increased Half-life: Slower metabolism leads to a longer persistence of the drug in the body.[3]

-

Increased Drug Exposure (AUC): The total amount of drug that the body is exposed to over time is increased.[3]

-

Metabolic Shunting: If a drug has multiple metabolic pathways, deuteration of one site can redirect metabolism towards other pathways. This can be advantageous if it leads to the formation of less toxic or more active metabolites.[6]

The following diagram illustrates the fundamental principle of the deuterium kinetic isotope effect in drug metabolism.

Caption: The Kinetic Isotope Effect slows metabolism of deuterated compounds.

Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, illustrating the significant impact of this strategy.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total Active Metabolites (α+β)-HTBZ | |||

| Half-life (t½) (hours) | 8.6 | 4.8 | ~1.8 |

| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 |

| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 |

| Data sourced from a study in healthy volunteers.[7] |

Table 2: In Vitro Metabolic Stability of d9-Methadone vs. Methadone

| Parameter | d9-Methadone | Methadone | Fold Change (Methadone/d9-Methadone) |

| Mouse Liver Microsomes | |||

| Vmax (nmol/min/mg protein) | 0.13 ± 0.02 | 0.73 ± 0.11 | ~5.6 |

| Km (µM) | 12.7 ± 2.6 | 21.6 ± 4.5 | - |

| Intrinsic Clearance (CLint) (Vmax/Km) | 0.010 | 0.034 | ~3.4 |

| Data from an in vitro study using mouse liver microsomes.[8] |

Table 3: In Vivo Pharmacokinetics of d9-Methadone vs. Methadone in Mice

| Parameter | d9-Methadone | Methadone | Fold Change |

| Intravenous Administration | |||

| AUC (µg·h/L) | 1600 ± 500 | 280 ± 50 | ~5.7 |

| Cmax (µg/L) | 1100 ± 200 | 250 ± 30 | ~4.4 |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.19 |

| Data from a single intravenous dose study in CD-1 male mice.[8] |

Experimental Protocols for Assessing Metabolic Stability

A crucial step in the development of deuterated compounds is the in vitro assessment of their metabolic stability. The following are detailed protocols for conducting a metabolic stability assay using liver microsomes and subsequent analysis by LC-MS/MS.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[9]

Materials:

-

Pooled human or animal liver microsomes (e.g., from XenoTech)[10]

-

Test compound and deuterated analogue (typically 10 mM stock solutions in DMSO)

-

Positive control compounds with known metabolic rates (e.g., Dextromethorphan, Midazolam)[10]

-

100 mM Potassium phosphate buffer (pH 7.4)[10]

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]

-

Magnesium chloride (MgCl2)[11]

-

Acetonitrile (ACN) or methanol with an internal standard for quenching the reaction[12]

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

Experimental Workflow:

The following diagram outlines the typical workflow for an in vitro metabolic stability assay.

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Procedure:

-

Preparation:

-

Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[10]

-

Prepare working solutions of the test compound, its deuterated analogue, and positive controls in the buffer to achieve a final incubation concentration of, for example, 1 µM. The final DMSO concentration should be less than 0.5%.[10]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution and the compound working solutions. Pre-incubate the plate at 37°C for a few minutes.[12]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

-

Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells.[12]

-

-

Termination and Sample Preparation:

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the remaining compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation).[12]

-

LC-MS/MS Analysis of Deuterated Compounds and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[13]

General Protocol Outline:

-

Sample Preparation: As described in the microsomal stability assay, protein precipitation is a common method. Other techniques like liquid-liquid extraction or solid-phase extraction can also be used depending on the analyte and matrix.[13]

-

Chromatographic Separation (LC):

-

Column: A reversed-phase C18 column is commonly used.[12]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[12]

-

The gradient program is optimized to achieve good separation of the parent compound, its deuterated analogue, metabolites, and the internal standard.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) is a common ionization source.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from precursor to product is highly specific to the analyte.

-

Deuterated Compounds: Deuterated compounds are easily distinguished from their non-deuterated counterparts by their higher mass. For example, a compound with three deuterium atoms will have a mass that is three Daltons higher than the non-deuterated version. This allows for simultaneous analysis.[15] Deuterated analogues of the analyte are often used as ideal internal standards as they have nearly identical chemical properties and chromatographic retention times.[15][16]

-

Impact on Signaling Pathways and Target Engagement

While deuteration itself does not directly alter signaling pathways, the resulting improvements in metabolic stability can have a profound impact on a drug's ability to modulate its target pathway. A longer half-life and increased exposure mean that the drug can maintain a therapeutic concentration at its target for a longer period, leading to more sustained target engagement and potentially enhanced therapeutic efficacy.

Deucravacitinib, a deuterated inhibitor of Tyrosine Kinase 2 (TYK2), provides a relevant example. TYK2 is involved in the signaling of key cytokines in autoimmune diseases. The deuteration of deucravacitinib was designed to reduce the formation of a less selective N-demethylated metabolite.[17] By minimizing the formation of this metabolite, the high selectivity of deucravacitinib for TYK2 is maintained, leading to a more targeted therapeutic effect.[17]

The following diagram illustrates conceptually how improved metabolic stability can lead to enhanced target engagement in a generic signaling pathway.

Caption: Improved pharmacokinetics of deuterated drugs can lead to sustained target engagement.

Conclusion

Deuteration is a clinically validated strategy for improving the metabolic stability and pharmacokinetic properties of drug candidates.[5] By leveraging the kinetic isotope effect, medicinal chemists can address metabolic liabilities, leading to compounds with longer half-lives, increased exposure, and potentially improved safety and efficacy profiles. The in vitro and in vivo studies of deuterated compounds, guided by the robust experimental protocols outlined in this guide, are essential for realizing the full potential of this powerful drug design strategy. As our understanding of drug metabolism continues to grow, the precision application of deuterium will undoubtedly play an increasingly important role in the development of new and improved medicines.

References

- 1. mdpi.com [mdpi.com]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neurology.org [neurology.org]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mercell.com [mercell.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. jchps.com [jchps.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. m.youtube.com [m.youtube.com]

- 17. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Fluorobenzaldehyde in Human Plasma using LC-MS with 4-Fluorobenzaldehyde-d4 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Fluorobenzaldehyde in human plasma. To ensure high accuracy and precision, a stable isotope-labeled internal standard, 4-Fluorobenzaldehyde-d4, is employed. The sample preparation involves a straightforward protein precipitation procedure, enabling high-throughput analysis. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for research and drug development applications.

Introduction

4-Fluorobenzaldehyde is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Monitoring its levels in biological matrices is crucial for pharmacokinetic and toxicological studies. The use of a stable isotope-labeled internal standard, such as 4-Fluorobenzaldehyde-d4, is the gold standard for quantitative LC-MS analysis.[1][2] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[3][4] This application note provides a detailed protocol for the extraction and quantification of 4-Fluorobenzaldehyde from human plasma.

Experimental

Materials and Reagents

-